2-Chloro-5-(furan-3-yl)benzoic acid
Description
2-Chloro-5-(furan-3-yl)benzoic acid is a benzoic acid derivative featuring a chlorine substituent at the 2-position and a furan-3-yl group at the 5-position of the aromatic ring.
- Structure and Reactivity: The chlorine atom is an electron-withdrawing group (EWG), increasing the acidity of the carboxylic acid moiety (pKa ~2-3, typical for chloro-substituted benzoic acids) . The furan-3-yl group introduces a heterocyclic aromatic system, which may enhance π-π stacking interactions in biological or material science applications .
- Synthesis: A plausible route involves Suzuki-Miyaura coupling, analogous to the synthesis of 2-(Furan-3-yl)-5-nitrobenzoic acid (compound 12 in ), substituting 2-bromo-5-chlorobenzoic acid with furan-3-ylboronic acid . Purification via preparative HPLC (as in compound 12) could yield the target compound in moderate to high purity.
Properties
Molecular Formula |
C11H7ClO3 |
|---|---|
Molecular Weight |
222.62 g/mol |
IUPAC Name |
2-chloro-5-(furan-3-yl)benzoic acid |
InChI |
InChI=1S/C11H7ClO3/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6H,(H,13,14) |
InChI Key |
BAAXVZLLOMDGHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : One common method to synthesize 2-Chloro-5-(furan-3-yl)benzoic acid involves the aromatic substitution of 2-chlorobenzoic acid with a furan derivative. This reaction typically requires a catalyst such as a Lewis acid (e.g., aluminum chloride) and is conducted under reflux conditions to facilitate the substitution reaction.
-
Furan Ring Formation: : Another approach involves the formation of the furan ring on a pre-existing benzoic acid derivative. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of 2-Chloro-5-(furan-3-yl)benzoic acid often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve optimized reaction conditions, such as controlled temperature and pressure, and the use of continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-Chloro-5-(furan-3-yl)benzoic acid can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : The chlorine atom in 2-Chloro-5-(furan-3-yl)benzoic acid can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Alcohols or alkanes.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
2-Chloro-5-(furan-3-yl)benzoic acid is an organic compound with a benzoic acid structure, a chlorine atom at the second position, and a furan ring at the fifth position. The furan ring gives it unique electronic properties, making it useful for synthetic and biological studies. It has a molecular formula of and a molecular weight of approximately 222.63 g/mol.
Scientific Research Applications
- Medicinal Chemistry It is used as a precursor for synthesizing pharmaceutical compounds. Molecular docking studies have been employed to predict how this compound interacts with specific enzymes or receptors, providing insights into its therapeutic potential.
- Agricultural Chemistry It is potentially utilized in developing agricultural products.
Use as a building block
2-Chloro-5-(furan-3-yl)benzoic acid can be used as a building block for creating more complex molecules. Examples of similar compounds include:
| Compound Name | Structure Description |
|---|---|
| 2-Chloro-5-(thiophen-3-yl)benzoic acid | Similar structure with a thiophene ring instead of a furan ring. |
| 2-Bromo-5-(furan-3-yl)benzoic acid | Similar structure but with a bromine atom instead of chlorine. |
| 2-Chloro-5-(pyridin-3-yl)benzoic acid | Similar structure but with a pyridine ring instead of a furan ring. |
Featured Studies
Studies on the interaction of 2-Chloro-5-(furan-3-yl)benzoic acid with biological systems highlight its potential as a bioactive compound.
Mechanism of Action
The mechanism by which 2-Chloro-5-(furan-3-yl)benzoic acid exerts its effects depends on the specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interacting with cellular receptors. The furan ring can participate in π-π interactions and hydrogen bonding, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs, their substituents, synthesis methods, and properties:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 2-Cl substituent in the target compound increases acidity compared to non-halogenated analogs. Trifluoromethyl (CF₃) in provides stronger EWG effects than Cl, further lowering pKa.
- Heterocyclic Substituents : The furan-3-yl group offers a planar, electron-rich aromatic system, contrasting with pyrrole in , which has higher electron density due to nitrogen’s lone pairs. This difference may influence binding in biological targets or catalytic processes.
Biological Activity
2-Chloro-5-(furan-3-yl)benzoic acid is an organic compound notable for its unique structural features, which include a benzoic acid core substituted with a chlorine atom and a furan ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula of 2-Chloro-5-(furan-3-yl)benzoic acid is CHClO, with a molecular weight of approximately 222.63 g/mol. The presence of the furan ring contributes to its electronic properties, allowing for diverse interactions with biological targets. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 222.63 g/mol |
| Structural Features | Chlorine and furan substituents |
The biological activity of 2-Chloro-5-(furan-3-yl)benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies indicate that this compound can potentially inhibit various enzymes or bind to cellular receptors, which may be crucial for its therapeutic applications.
Key Interactions:
- Enzyme Inhibition : The compound's structure allows it to engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to enzymes.
- Receptor Binding : It may modulate receptor activity, influencing cellular signaling pathways.
In Vitro Studies
Research has demonstrated that derivatives of 2-Chloro-5-(furan-3-yl)benzoic acid exhibit significant biological activities, including anti-inflammatory and anticancer effects. For instance, studies have shown that certain derivatives can enhance the release of immunostimulatory cytokines in human monocytic cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Enhanced cytokine release in THP-1 cells |
| Anticancer | Potential inhibition of tumor cell proliferation |
| Enzyme Inhibition | Specificity towards various target enzymes |
Case Studies
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of 2-Chloro-5-(furan-3-yl)benzoic acid derivatives in vitro. The results indicated that these compounds could significantly reduce inflammation markers in cultured cells when compared to control groups .
- Anticancer Activity : In another study focusing on cancer cell lines, certain derivatives demonstrated cytotoxic effects, leading to apoptosis in tumor cells. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
